DM4-Spdp -

DM4-Spdp

Catalog Number: EVT-10950357
CAS Number:
Molecular Formula: C45H61ClN4O14S2
Molecular Weight: 981.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DM4-Spdp is classified as a cytotoxic agent and a linker in ADC formulations. It is synthesized through the reaction of maytansine derivatives with crosslinkers such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which facilitates the conjugation of the drug to antibodies. This classification places DM4-Spdp within the category of biopharmaceuticals, specifically within therapeutic monoclonal antibodies that are engineered to enhance efficacy against specific cancer types .

Synthesis Analysis

Methods and Technical Details

The synthesis of DM4-Spdp typically involves a multi-step process:

  1. Preparation of Reactants: The starting materials include DM4 and SPDP, both dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).
  2. Conjugation Reaction: The reaction begins by mixing DM4 with SPDP in the presence of an antibody (e.g., Daratumumab). This step forms an intermediate product (Dara-SPDP) through a nucleophilic attack facilitated by the thiol group in SPDP.
  3. Purification: The resulting conjugate is purified using methods such as size-exclusion chromatography or desalting columns to remove unreacted components and byproducts.
  4. Final Product Formation: The purified intermediate is then treated with additional DM4 to yield the final DM4-Spdp product, which can be characterized using techniques like mass spectrometry .
Molecular Structure Analysis

Structure and Data

The molecular structure of DM4-Spdp features a complex arrangement characteristic of maytansinoids, which includes:

  • A core maytansine structure that imparts cytotoxic properties.
  • A disulfide bond that allows for selective cleavage in reducing environments, facilitating drug release inside target cells.

The molecular weight of DM4 is approximately 563.6 g/mol, while its structural formula includes various functional groups that enhance its reactivity and stability during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

DM4-Spdp undergoes several key chemical reactions:

  1. Conjugation with Antibodies: The primary reaction involves the formation of a stable thioether bond between the thiol groups on antibodies and the maleimide functionality in SPDP.
  2. Cleavage Reactions: In biological environments, particularly in the presence of glutathione, the disulfide bond can be cleaved, releasing DM4 and allowing it to exert its cytotoxic effects on cancer cells.
  3. Stability Studies: The stability of DM4-Spdp under physiological conditions is crucial for its effectiveness as an ADC. Studies indicate that the linker stability can significantly affect pharmacokinetics and therapeutic outcomes .
Mechanism of Action

Process and Data

The mechanism of action for DM4-Spdp involves several steps:

  1. Targeting: The antibody component selectively binds to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized via endocytosis.
  3. Release of Cytotoxic Agent: Inside the cell, reducing conditions lead to cleavage of the disulfide bond, releasing DM4.
  4. Induction of Cell Death: Released DM4 disrupts microtubule dynamics, leading to apoptosis in targeted cancer cells.

This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against tumors expressing specific antigens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DM4-Spdp exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: The compound's stability is influenced by pH and temperature; it remains stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data for DM4-Spdp are not widely reported but are typically consistent with other maytansinoids.

These properties are critical for formulating effective ADCs and ensuring their performance in therapeutic applications .

Applications

Scientific Uses

DM4-Spdp has several significant applications in scientific research and clinical settings:

  • Antibody-Drug Conjugates: It serves as a key component in ADCs designed for targeted therapy against various cancers, including hematological malignancies.
  • Research Tool: Used in studies investigating drug delivery mechanisms, cellular uptake pathways, and resistance mechanisms in cancer therapy.
  • Pharmacokinetic Studies: Its unique properties allow researchers to explore pharmacokinetics and pharmacodynamics in preclinical models, aiding in the optimization of ADC formulations.
Mechanistic Basis of DM4-SPDP in Targeted Drug Delivery Systems

Role of SPDP Linker in Antibody-Drug Conjugate Assembly

SPDP (N-Succinimidyl 3-(2-Pyridyldithio)Propionate) serves as a heterobifunctional crosslinker critical for constructing antibody-drug conjugates (ADCs) incorporating DM4. This linker possesses two distinct reactive termini: an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithiol group. The NHS ester forms stable amide bonds with lysine ε-amino groups on monoclonal antibodies, while the pyridyldithiol moiety covalently conjugates with the free thiol group on DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine) through disulfide linkage [1] [10]. This stepwise conjugation process—first modifying the antibody with SPDP, followed by drug attachment—enables precise control over conjugation chemistry [6].

The SPDP linker contributes significantly to ADC homogeneity and pharmacokinetic behavior. Unlike hydrophobic linkers that promote aggregation, SPDP maintains moderate hydrophilicity, reducing nonspecific clearance and improving plasma stability. The drug-to-antibody ratio (DAR) achieved via SPDP-based conjugation typically ranges between 3–4, balancing cytotoxicity with favorable pharmacokinetics. Higher DAR values (>6) often accelerate plasma clearance due to increased hydrophobicity, whereas lower DARs (<2) compromise antitumor efficacy [5] [8].

Table 1: Chemical Properties of SPDP Linker

PropertySpecification
Molecular FormulaC₁₄H₁₄N₂O₆S₂
Reactive GroupsNHS-ester + Pyridyldithiol
Conjugation MechanismAmine-to-sulfhydryl crosslinking
Bond Type FormedCleavable disulfide
Hydrophilicity IndexModerate (prevents ADC aggregation)

Disulfide Bond Dynamics: Reducible Linker Chemistry and Intracellular Activation

The disulfide bridge within SPDP provides redox-sensitive cleavage, a mechanism central to DM4-SPDP's tumor selectivity. In extracellular environments (e.g., plasma), disulfide bonds remain stable due to low glutathione concentrations (≈2–20 μM) and oxidizing conditions. Following ADC internalization into tumor cells, the reducing milieu of the cytosol and lysosomes—characterized by 100–1,000-fold higher glutathione concentrations (1–10 mM)—triggers disulfide reduction. This liberates free DM4, which then binds tubulin [3] [6] [8].

Linker design profoundly influences drug release kinetics and bystander effects. SPDB (N-Succinimidyl 4-(2-Pyridyldithio)Butyrate), a structural analog of SPDP with an extended methylene chain, enhances steric shielding around the disulfide bond. This modification increases plasma stability by impeding thiol-disulfide exchange with albumin or free cysteine, thereby minimizing premature drug release. Upon intracellular entry, however, the glutathione gradient efficiently cleaves the bond, releasing membrane-permeable DM4 metabolites capable of killing adjacent antigen-negative cells (bystander effect) [6] [7].

Table 2: Disulfide Stability Across Biological Environments

EnvironmentGlutathione ConcentrationDisulfide StabilityPrimary Cleavage Mechanism
Plasma2–20 μMHighMinimal spontaneous reduction
Tumor Cytosol/Lysosome1–10 mMLowGlutathione-mediated reduction

DM4 as a Microtubule-Targeting Agent: Tubulin Binding Mechanisms and Cytotoxic Effects

DM4 is a maytansinoid derivative that binds β-tubulin at the "vinca domain," a site distinct from taxane- or colchicine-binding pockets. X-ray crystallography confirms DM4 induces curved tubulin conformations, preventing GTP-dependent polymerization into microtubules. This suppression of microtubule dynamics arrests cells in the G2/M phase of mitosis, activating caspase-dependent apoptosis at picomolar concentrations (IC₅₀ = 10⁻¹²–10⁻⁹ M across tumor cell lines) [9].

Compared to other maytansinoids, DM4 contains a sterically hindered thiol moiety that enhances metabolic stability. Post-cleavage from ADCs, DM4 undergoes S-methylation to form me-DM4, a potent cytotoxin retained within cells due to its hydrophobic nature. Unlike hydrophilic metabolites (e.g., lysine-MCC-DM1 from Kadcyla), me-DM4 escapes efflux by multidrug resistance (MDR) transporters like P-glycoprotein, maintaining efficacy against MDR-positive tumors [3] [9].

Properties

Product Name

DM4-Spdp

IUPAC Name

[(2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate

Molecular Formula

C45H61ClN4O14S2

Molecular Weight

981.6 g/mol

InChI

InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11+,25-12+/t26-,27+,31?,32-,33+,40+,44+,45+/m1/s1

InChI Key

VCCMUJGGUQZUOZ-GHENYYCRSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@H]1[C@H]2[C@@](O2)([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@]4(CC1OC(=O)N4)O)OC)/C)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.